In Vitro Binding Affinity – Fasitibant (MEN16132) Matches Icatibant and Outperforms FR173657 by >3‑100‑fold
MEN16132 exhibits sub‑nanomolar affinity for the human bradykinin B2 receptor (pKi 10.5, corresponding to Ki ≈ 0.03 nM) as measured by [³H]‑bradykinin competition binding on CHO‑hB2R membranes [1]. This affinity is equivalent to the peptide antagonist Icatibant (pKi 10.5) and 3‑ to 100‑fold higher than the reference non‑peptide antagonists FR173657 and LF16‑0687 across multiple tissue preparations (human, guinea pig) [1].
| Evidence Dimension | Bradykinin B2 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 10.5 (human CHO‑hB2R, human lung fibroblasts) |
| Comparator Or Baseline | Icatibant (peptide): pKi ≈ 10.5; FR173657 (non‑peptide): pKi ≈ 8.6–9.5 (range across tissues) |
| Quantified Difference | MEN16132 = Icatibant; MEN16132 is 3‑ to 100‑fold more potent than FR173657 / LF16‑0687 |
| Conditions | CHO cells expressing human B2 receptor; human lung fibroblasts; guinea pig ileum/airways |
Why This Matters
Procurement for human‑target assays requires a non‑peptide B2 antagonist with peptide‑grade affinity; Fasitibant is the only non‑peptide achieving parity with Icatibant while avoiding peptide stability liabilities.
- [1] Cucchi P, et al. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. Eur J Pharmacol. 2005 Dec 28;528(1‑3):7‑16. doi: 10.1016/j.ejphar.2005.10.014. View Source
